molecular formula C11H10N2O2 B2998804 N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide CAS No. 2396580-37-1

N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide

Cat. No.: B2998804
CAS No.: 2396580-37-1
M. Wt: 202.213
InChI Key: CQPUAEFYCBCRRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide is an acrylamide derivative featuring a 2-methylbenzoxazole moiety. Benzoxazoles are heterocyclic compounds known for their pharmacological relevance, including antimicrobial, anti-inflammatory, and kinase inhibitory activities. The acrylamide group (prop-2-enamide) introduces a reactive α,β-unsaturated carbonyl system, which may act as a Michael acceptor, enabling covalent interactions with biological targets.

Properties

IUPAC Name

N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-3-11(14)13-8-4-5-9-10(6-8)15-7(2)12-9/h3-6H,1H2,2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPUAEFYCBCRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide typically involves the condensation of 2-methylbenzoxazole with an appropriate acylating agent under controlled conditions. One common method involves the reaction of 2-methylbenzoxazole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Analogues from Patent Literature ()

Several quinolizinone derivatives in a 2023 European patent application share the 2-methyl-1,3-benzoxazol-6-yl group but differ in their core structures and substituents:

Compound ID Core Structure Substituents Potential Implications
55 Quinolizinone (3S)-3-methylpiperazine Enhanced solubility via basic piperazine; possible kinase inhibition
60 Quinolizinone 4-methylpiperazine Increased lipophilicity vs. compound 55
65 Quinolizinone (3S)-4-ethyl-3-methylpiperazine Altered metabolic stability due to ethyl group
75 Quinolizinone 4-aminopiperidine Improved hydrogen bonding via amine group

Key Comparisons :

  • Core Structure: The target compound’s acrylamide group differs from the quinolizinone core in patent compounds.
  • Substituent Effects : The 2-methylbenzoxazole moiety is conserved across these compounds, suggesting its critical role in target recognition. Piperazine/piperidine modifications likely optimize pharmacokinetics (e.g., solubility, bioavailability) .

Benzimidazole-Based Acrylamide ()

The compound (E)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide shares structural similarities with the target compound:

  • Heterocycle : Replacing benzoxazole with benzimidazole alters electronic properties. Benzimidazole’s NH group can participate in hydrogen bonding, whereas benzoxazole’s oxygen may enhance electronegativity.
  • Acrylamide Reactivity : Both compounds feature the α,β-unsaturated carbonyl system, but the benzimidazole derivative includes a methylisoxazole group, which could influence metabolic stability or target selectivity .

N,O-Bidentate Directing Group Analogue ()

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization. While structurally distinct (benzamide vs. acrylamide), this highlights the importance of directing groups in synthetic applications. The target compound’s benzoxazole may similarly coordinate metals, though this requires experimental validation .

Physicochemical and Functional Comparisons

Hydrogen Bonding and Crystal Packing ()

  • Target Compound : The acrylamide’s NH and CO groups, combined with benzoxazole’s oxygen, create multiple hydrogen-bonding sites. These could influence crystal packing or solubility, similar to patterns observed in graph set analysis of benzamide derivatives .

Biological Activity

N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzoxazole moiety, which is known for its pharmacological properties. The structure can be represented as follows:

N 2 methyl 1 3 benzoxazol 6 yl prop 2 enamide\text{N 2 methyl 1 3 benzoxazol 6 yl prop 2 enamide}

This unique structure contributes to its chemical reactivity and biological activity, making it a valuable scaffold in drug development.

N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide primarily exerts its biological effects through interactions with specific molecular targets. Key mechanisms include:

  • Inhibition of Cyclooxygenase (COX) Enzymes : The compound inhibits COX enzymes, leading to a reduction in pro-inflammatory mediators such as prostaglandins and thromboxanes.
  • Antimicrobial Activity : It has been shown to possess antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria .

Antimicrobial Properties

Research indicates that N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide exhibits notable antimicrobial activity:

  • Bacterial Inhibition : Studies have demonstrated selective antibacterial effects against strains like Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The Minimum Inhibitory Concentrations (MICs) for these strains are summarized in Table 1.
CompoundBacterial StrainMIC (µg/mL)
1Bacillus subtilis32
2Escherichia coli64

Anticancer Activity

The compound has shown cytotoxic effects against several cancer cell lines, including:

  • Breast Cancer : Effective against MCF-7 and MDA-MB-231 cell lines.
  • Lung Cancer : Exhibited activity against A549 cells.

These findings suggest that N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide could be developed as a potential anticancer agent .

Case Studies

Several studies have explored the biological efficacy of benzoxazole derivatives, including N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide. Notable findings include:

  • Antimicrobial Screening : A study reported that derivatives of benzoxazole exhibited varying degrees of antibacterial activity, with some compounds showing significant inhibition against pathogenic strains .
  • Cytotoxicity Assays : In vitro studies revealed that the compound induces apoptosis in cancer cells, suggesting a potential mechanism for its anticancer properties .
  • Quorum Sensing Inhibition : The compound has been investigated for its ability to disrupt quorum sensing in bacteria, potentially reducing virulence and biofilm formation in pathogens like Pseudomonas aeruginosa .

Q & A

Basic Research Questions

Q. What are the recommended methods for crystallographic refinement of N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide to resolve structural ambiguities?

  • Methodology : Use SHELXL for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals. Employ displacement parameter restraints for disordered regions (e.g., the methyl group on the benzoxazole ring). Validate hydrogen-bonding networks using ORTEP-3 for graphical representation of thermal ellipsoids and intermolecular interactions .
  • Data Analysis : Compare derived torsion angles and puckering parameters (via Cremer-Pople coordinates) with analogous benzoxazole derivatives to identify conformational deviations .

Q. How can synthetic impurities in N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide be systematically identified and quantified?

  • Methodology : Perform HPLC-MS with a C18 reverse-phase column and gradient elution (water/acetonitrile + 0.1% formic acid). Use 2D NMR (COSY, HSQC) to resolve overlapping signals from regioisomeric byproducts (e.g., substitution at position 5 vs. 6 of benzoxazole).
  • Validation : Cross-reference impurity profiles with synthetic intermediates listed in building-block catalogs (e.g., Enamine Ltd’s analogs with nitro or cyano substituents) .

Q. What experimental strategies are effective for evaluating the in vitro biological activity of this compound?

  • Assay Design : Use kinase inhibition assays (e.g., CLK2 or TK targets, as seen in structurally related CC-671) with ATP-competitive ELISA protocols . Include positive controls (e.g., staurosporine) and validate dose-response curves via nonlinear regression analysis.
  • Troubleshooting : Address solubility issues by using DMSO stock solutions diluted in assay buffer (final DMSO ≤ 0.1%) and confirm compound stability via LC-MS post-assay .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice of N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide inform co-crystal engineering?

  • Methodology : Apply graph set analysis (e.g., Etter’s formalism) to classify hydrogen-bond motifs (e.g., R₂²(8) rings). Use Mercury CSD software to mine analogous benzoxazole structures for supramolecular synthon predictability .
  • Case Study : Compare with N-(4-phenoxyphenyl)prop-2-enamide derivatives to identify conserved π-π stacking interactions between benzoxazole and aromatic co-formers .

Q. What computational approaches are suitable for resolving contradictions in structure-activity relationship (SAR) data for this compound?

  • Strategy : Perform molecular docking (AutoDock Vina) against CLK2 (PDB: 4CL2) to prioritize key residues (e.g., hinge-region interactions). Validate with MD simulations (AMBER) to assess binding mode stability over 100 ns trajectories.
  • Data Integration : Cross-correlate docking scores with experimental IC₅₀ values from kinase panels, adjusting for electrostatic potential mismatches via QM/MM calculations .

Q. How can conformational flexibility of the prop-2-enamide moiety impact pharmacological properties?

  • Analysis : Use DFT calculations (B3LYP/6-311+G(d,p)) to map rotational energy barriers around the C–N bond. Compare with X-ray torsion angles to identify bioactive conformers.
  • Experimental Validation : Synthesize constrained analogs (e.g., cyclopropane or α-methyl substitutions) and assess changes in CLK2 inhibition potency .

Methodological Resources

  • Crystallography : SHELXL for refinement ; ORTEP-3 for visualization .
  • Hydrogen-Bond Analysis : Graph set theory for pattern classification .
  • SAR Modeling : QM/MM for electrostatic profile alignment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.